molecular formula C20H21N5O2S B2443174 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide CAS No. 1396783-28-0

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide

Cat. No. B2443174
CAS RN: 1396783-28-0
M. Wt: 395.48
InChI Key: ORBQRXRBIKNMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various forms of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines

    Researchers synthesized novel compounds derived from visnaginone and khellinone, including thiazolopyrimidines, which showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial and Antifungal Applications

    A study on new pyridine derivatives, including those with structures related to the compound , demonstrated variable and modest activity against investigated strains of bacteria and fungi, suggesting potential for antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Chemical Synthesis and Characterization

  • Heterocyclic Synthesis with Thiophene-2-Carboxamide

    Research into the synthesis of new antibiotic and antibacterial drugs resulted in the development of heterocyclic compounds with potential biological activity, including structures related to the compound of interest (Ahmed, 2007).

  • Synthesis and Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

    This study involved the synthesis of derivatives showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of such compounds in cancer research (Hassan, Hafez, & Osman, 2014).

Anti-angiogenic and DNA Cleavage Activities

  • Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Derivatives: A study on novel piperidine analogues showed significant anti-angiogenic and DNA cleavage activities, suggesting a new avenue for anticancer agent development (Kambappa et al., 2017).

properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-27-16-6-4-14(5-7-16)17-11-18(23-13-22-17)25-9-2-3-15(12-25)19(26)24-20-21-8-10-28-20/h4-8,10-11,13,15H,2-3,9,12H2,1H3,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBQRXRBIKNMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide

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